molecular formula C15H16O3 B12933807 (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate

(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate

Katalognummer: B12933807
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: OJEFIAYUUPCZMS-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate typically involves the esterification of 2H-chromene-3-carboxylic acid with (E)-Pent-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Chromene-3-carboxylic acid derivatives.

    Reduction: Chromene-3-carbinol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C15H16O3

Molekulargewicht

244.28 g/mol

IUPAC-Name

[(E)-pent-2-enyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H16O3/c1-2-3-6-9-17-15(16)13-10-12-7-4-5-8-14(12)18-11-13/h3-8,10H,2,9,11H2,1H3/b6-3+

InChI-Schlüssel

OJEFIAYUUPCZMS-ZZXKWVIFSA-N

Isomerische SMILES

CC/C=C/COC(=O)C1=CC2=CC=CC=C2OC1

Kanonische SMILES

CCC=CCOC(=O)C1=CC2=CC=CC=C2OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.